molecular formula C20H24N2O4S B4721006 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide

2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide

Cat. No. B4721006
M. Wt: 388.5 g/mol
InChI Key: BLYJDDAUYJNXQT-UHFFFAOYSA-N
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Description

2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide, also known as MPSP, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonylureas, which are widely used in the treatment of diabetes. MPSP has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme sulfonylurea receptor 1 (SUR1), which plays a key role in the regulation of insulin secretion. By inhibiting SUR1, 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide may help to improve insulin sensitivity and reduce blood glucose levels.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth and proliferation of prostate cancer cells in vitro. In addition, 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide in lab experiments is its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for the treatment of a range of diseases. However, one limitation of using 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are many potential future directions for the study of 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide. One area of research could be the development of more efficient synthesis methods to increase the availability and reduce the cost of the compound. Another area of research could be the investigation of the potential therapeutic applications of 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the mechanism of action of 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide could be further elucidated to better understand how it exerts its anti-inflammatory, analgesic, and anti-cancer effects.

Scientific Research Applications

2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain conditions such as arthritis. 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has also been investigated for its anti-cancer properties, particularly in the treatment of prostate cancer.

properties

IUPAC Name

2-methoxy-N-methyl-N-phenyl-5-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-21(16-9-5-3-6-10-16)20(23)18-15-17(11-12-19(18)26-2)27(24,25)22-13-7-4-8-14-22/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYJDDAUYJNXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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